molecular formula C15H16N2O5 B2986223 5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid CAS No. 1259298-01-5

5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid

Cat. No.: B2986223
CAS No.: 1259298-01-5
M. Wt: 304.302
InChI Key: JQZDYOJZRRPROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an isoxazole core substituted at the 3-position with a carboxylic acid and at the 5-position with a 4-((tert-butoxycarbonyl)amino)phenyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthesis and modulating solubility . Isoxazole derivatives are widely explored in medicinal chemistry due to their bioisosteric properties and versatility in targeting enzymes such as Hsp90, HDAC6, and pyrophosphatases .

Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZDYOJZRRPROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the formation of the isoxazole ring and subsequent introduction of the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to drive the reactions efficiently.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the carboxylic acid group.

  • Reduction: Reduction reactions can be performed on the isoxazole ring or the phenyl group.

  • Substitution: Substitution reactions can occur at various positions on the phenyl ring or the isoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation typically results in the formation of carboxylic acids or their derivatives.

  • Reduction can lead to the formation of alcohols or amines.

  • Substitution reactions can produce a variety of substituted phenyl and isoxazole derivatives.

Scientific Research Applications

5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid is a complex organic compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. This compound features a phenyl group, an isoxazole ring, and a carboxylic acid group, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O5C_{15}H_{16}N_2O_5
  • Molecular Weight : 288.30 g/mol
  • CAS Number : 1259298-01-5
  • IUPAC Name : 5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylic acid
  • InChI : InChI=1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19)
  • InChI Key : JQZDYOJZRRPROQ-UHFFFAOYSA-N
  • Canonical SMILES : CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O

Scientific Research Applications

  • Chemistry : It serves as a building block in organic synthesis, especially in the creation of new agrochemicals and pharmaceuticals.
  • Biology : It is used as a tool in biological research, like probing enzyme mechanisms, and as a fluorescent probe.
  • Medicine : It has applications in medicine.
  • Industry : It is utilized to produce advanced materials and polymers.

Isoxazole derivatives exhibit diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties.

Anticancer Properties

Isoxazole derivatives have demonstrated cytotoxic effects on various cancer cell lines. Certain isoxazoles can induce apoptosis in human promyelocytic leukemia cells by modulating the expression of key regulatory genes such as Bcl-2 and p21^WAF-1. Similar compounds demonstrated significant cytotoxicity with IC50 values ranging from 86 to 755 μM, suggesting potential as anticancer agents.

CompoundIC50 (μM)Mechanism of Action
Isoxazole (3)86Induces apoptosis
Isoxazole (6)755Cell cycle arrest

Enzyme Inhibition

This compound has been characterized as a competitive inhibitor for certain enzymes involved in metabolic pathways, with an IC50 of 110 ± 0 μM against specific targets, indicating its potential utility in drug design aimed at inhibiting enzyme activity critical for pathogen survival.

Industrial Production

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity, involving careful control of temperature, pressure, and the use of specific catalysts to drive the reactions efficiently. Types of reactions include oxidation, reduction, and substitution.

Reactions

  • Oxidation : Oxidation reactions can occur, often involving the carboxylic acid group; common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction : Reduction reactions can be performed on the isoxazole ring or the phenyl group; reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are often used. Reduction can lead to the formation of alcohols or amines.
  • Substitution : Substitution reactions can occur at various positions on the phenyl ring or the isoxazole ring; various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Case Studies

  • Antitubercular Activity : Isoxazole derivatives can inhibit Mycobacterium tuberculosis by disrupting essential biosynthetic pathways within the bacteria.
  • Peptide Synthesis : This compound has been explored as a building block in solid-phase peptide synthesis, showcasing its versatility in creating novel therapeutic agents.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The Boc-protected amino group distinguishes this compound from analogs. Key structural comparisons include:

Compound Name Substituent at 5-Position Key Functional Group Differences Similarity Score (if available) Reference
5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid 4-Carboxyphenyl Carboxylic acid instead of Boc-protected amine N/A
5-[4-(Ethoxycarbonylamino)phenyl]isoxazole-3-carboxylic acid ethyl ester 4-(Ethoxycarbonylamino)phenyl Ethoxycarbonyl (ester) instead of Boc N/A
5-(tert-Butyl)isoxazole-3-carboxylic acid tert-Butyl Direct tert-butyl substitution (no Boc/amine) 0.91
5-Phenylisoxazole-3-carboxylic acid Phenyl Unsubstituted phenyl ring 0.82
5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid 4-Methylsulfonylphenyl Electron-withdrawing sulfonyl group N/A

Key Observations :

  • The Boc group introduces steric bulk and hydrolytic stability compared to ethoxycarbonyl (less stable under basic conditions) .
  • Methylsulfonyl and carboxyphenyl groups alter electronic properties, affecting binding to targets like Hsp90 .

Physicochemical Properties

  • Stability : Boc protection resists acidic conditions better than ethoxycarbonyl groups but requires strong acids (e.g., TFA) for deprotection .

Biological Activity

5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O5
  • Molecular Weight : 288.30 g/mol
  • CAS Number : 1259298-01-5

The compound features a phenyl group, an isoxazole ring, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis typically involves:

  • Protection of the amino group using the tert-butoxycarbonyl (Boc) group.
  • Formation of the isoxazole ring.
  • Introduction of the carboxylic acid group through various reaction conditions optimized for yield and purity.

Anticancer Properties

Research indicates that isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain isoxazoles can induce apoptosis in human promyelocytic leukemia cells by modulating the expression of key regulatory genes such as Bcl-2 and p21^WAF-1. Specifically, compounds similar to 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid demonstrated significant cytotoxicity with IC50 values ranging from 86 to 755 μM, suggesting potential as anticancer agents .

CompoundIC50 (μM)Mechanism of Action
Isoxazole (3)86Induces apoptosis
Isoxazole (6)755Cell cycle arrest

Enzyme Inhibition

The compound has been characterized as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it displayed an IC50 of 110 ± 0 μM against specific targets, indicating its potential utility in drug design aimed at inhibiting enzyme activity critical for pathogen survival .

Case Studies

  • Antitubercular Activity : A study highlighted the role of isoxazole derivatives in inhibiting Mycobacterium tuberculosis. The compound's structural features were linked to its ability to disrupt essential biosynthetic pathways within the bacteria .
  • Peptide Synthesis : The compound has been explored as a building block in solid-phase peptide synthesis, showcasing its versatility in creating novel therapeutic agents .

Structure-Activity Relationship (SAR)

The presence of the carboxylic acid moiety appears crucial for maintaining biological activity. Variations in substituents on the isoxazole ring significantly affect the potency and selectivity of these compounds against different biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step process involving (i) coupling of tert-butoxycarbonyl (Boc)-protected aniline derivatives with isoxazole precursors, followed by (ii) carboxylation at the 3-position of the isoxazole ring. Critical steps include Boc-group stability during acidic or basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) is advised. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of 1H^1H/13C^{13}C NMR to confirm the Boc-protected amine (δ ~1.3 ppm for tert-butyl protons) and isoxazole ring protons (δ ~6.5–8.5 ppm). FT-IR should show carbonyl stretches at ~1700 cm1^{-1} (carboxylic acid) and ~1680 cm1^{-1} (Boc carbamate). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks .

Q. What are the stability considerations for long-term storage?

  • Methodology : The compound is sensitive to hydrolysis due to the Boc group and isoxazole ring. Store under inert gas (N2_2) at –20°C in anhydrous DMSO or DMF. Regularly monitor via TLC for degradation (e.g., free amine formation at Rf_f ~0.2 in 10% MeOH/DCM) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or tautomeric equilibria in the isoxazole-carboxylic acid system?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model tautomerism between the isoxazole and oxazole forms. Solvent effects (e.g., polar aprotic vs. aqueous) should be included via the SMD model. Compare computed 1H^1H NMR shifts with experimental data to validate predictions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

  • Methodology : (i) Verify assay conditions: pH affects carboxylic acid ionization, altering binding affinity. (ii) Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. (iii) Synthesize analogs (e.g., methyl ester prodrugs) to assess solubility-driven false negatives .

Q. How can the compound be functionalized for targeted drug delivery without Boc deprotection?

  • Methodology : Employ orthogonal protecting groups (e.g., Fmoc for carboxylic acid) during synthesis. Post-synthetic modifications like amide coupling (EDC/HOBt) or click chemistry (CuAAC with azide-bearing ligands) can introduce targeting moieties (e.g., folate or RGD peptides) .

Q. What crystallographic techniques elucidate intermolecular interactions in solid-state forms?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) can resolve hydrogen-bonding networks between the carboxylic acid and Boc groups. Compare with powder XRD to identify polymorphic variations affecting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.